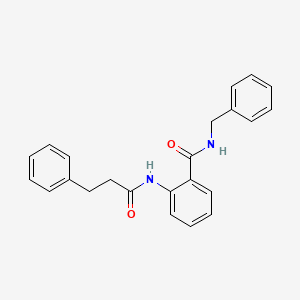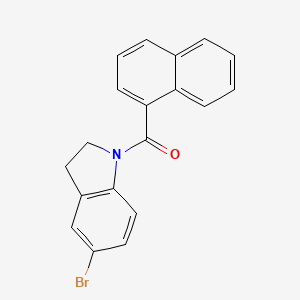![molecular formula C16H24N2O5S B3614461 N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3614461.png)
N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide
Descripción general
Descripción
N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide is a useful research compound. Its molecular formula is C16H24N2O5S and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.14059304 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
CBKinase1_000732, also known as CBKinase1_013132 or N2-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide, is a kinase inhibitor . Its primary targets are the B-cell lymphoma 2 (BCL2) proteins and the casein kinase 1 (CK1) isoforms . BCL2 proteins are key regulators of apoptosis and are highly expressed in many hematological malignancies . CK1 isoforms phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
CBKinase1_000732 interacts with its targets by inhibiting their function. For BCL2 proteins, it acts as a selective inhibitor . It mimics the action of the endogenous antagonists of BCL2, the BH3-only proteins . For CK1 isoforms, it inhibits their kinase activity, thereby affecting the phosphorylation of key regulatory molecules .
Biochemical Pathways
The inhibition of BCL2 proteins and CK1 isoforms by CBKinase1_000732 affects several biochemical pathways. The inhibition of BCL2 proteins triggers apoptosis of cells, particularly those in chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) . The inhibition of CK1 isoforms affects cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Pharmacokinetics
Kinase inhibitors typically portray large interpatient variability . Many factors account for this variability, such as variable absorption, genetic polymorphisms in metabolizing enzymes, and interacting food, herbs, and co-medication . Therapeutic drug monitoring could therefore improve treatment efficacy and reduce the incidence of toxicities .
Result of Action
The result of CBKinase1_000732’s action is the induction of apoptosis in cells, particularly those in CLL and AML . This is achieved through the inhibition of BCL2 proteins . It also affects the phosphorylation of key regulatory molecules, thereby affecting several cellular processes .
Action Environment
The action, efficacy, and stability of CBKinase1_000732 can be influenced by various environmental factors. These include the presence of other drugs, the patient’s genetic makeup, and the patient’s diet . Therefore, personalized therapy and therapeutic drug monitoring are recommended to optimize the efficacy and reduce the toxicity of CBKinase1_000732 .
Propiedades
IUPAC Name |
2-[cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-22-14-9-8-13(10-15(14)23-2)24(20,21)18(11-16(17)19)12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJYTJOIYOZZFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)N)C2CCCCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[2-(4-isopropylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3614384.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(3,4-dimethoxyphenyl)urea](/img/structure/B3614395.png)
![2-(4-cyclohexylphenoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B3614400.png)

![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl)-2-naphthalenesulfonamide](/img/structure/B3614419.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B3614440.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B3614442.png)

![(5Z)-3-[(FURAN-2-YL)METHYL]-5-{[9-METHYL-4-OXO-2-(PYRROLIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3614446.png)
![N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3614459.png)
![3,4-dichloro-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3614460.png)
![5-bromo-2-chloro-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide](/img/structure/B3614475.png)
![N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B3614478.png)
